1,1,2,2,3,3,4,4,5,5,6,6,7,7-十四氟庚烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

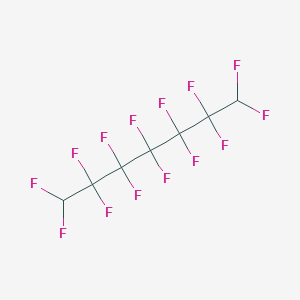

1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane is a perfluorinated carbon chain compound, which means that all the hydrogen atoms typically found in heptane have been replaced by fluorine atoms. This complete fluorination results in a compound with unique physical and chemical properties, such as high thermal stability and chemical inertness. While the specific compound is not directly discussed in the provided papers, the synthesis and properties of related fluorinated compounds are explored, which can give insights into the behavior and characteristics of tetradecafluoroheptane.

Synthesis Analysis

The synthesis of fluorinated compounds often involves the use of strong fluorinating agents or the substitution of fluorine atoms into organic molecules. For instance, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by aromatic nucleophilic substitution using lithium dimesitylphosphide and hexafluorobenzene . Similarly, the synthesis of 1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione was developed through a Claisen-type double condensation of acetone with trifluoroacetic acid ethyl ester . These methods could potentially be adapted for the synthesis of tetradecafluoroheptane by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Fluorinated compounds often exhibit unique structural characteristics due to the small size and high electronegativity of fluorine atoms. For example, the molecular structures of certain fluorinated benzene derivatives were confirmed by X-ray crystallography, which revealed unusually large bond angles around phosphorus atoms . The structure of 1,6,7,10-tetramethylfluoranthene was found to be twisted due to steric hindrance . These findings suggest that the molecular structure of tetradecafluoroheptane would also be influenced by the presence of fluorine atoms, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of fluorinated compounds can vary significantly from their non-fluorinated counterparts. For example, the thermolysis of 1,2,3,4,7,7-hexafluorobicyclo[2,2,1]hepta-2,5-diene resulted in the formation of tetrafluorobenzene and other fluorinated cyclic compounds . Nucleophilic and radical attacks on fluorinated compounds also show unique selectivity and product distribution . These studies provide a foundation for understanding how tetradecafluoroheptane might behave under different chemical reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are heavily influenced by the strong carbon-fluorine bonds and the overall electronegativity of the molecule. For instance, fluorinated compounds are known for their high thermal stability and resistance to chemical reagents . The electrochemical properties of fluorinated aromatic compounds have also been studied, revealing insights into their redox behavior . These properties are crucial for applications in materials science and chemical engineering, and similar investigations could be expected for tetradecafluoroheptane.

科学研究应用

环境降解和归宿

全氟烷基化学物质,包括十四氟庚烷,由于其稳定性和抗降解性,已广泛用于工业和商业应用。然而,它们的归宿,特别是导致全氟烷基羧酸和磺酸的微生物降解途径,由于其持久性和毒性特征而引起重大关注。对全氟代烷基磺酰胺衍生物和基于氟代端粒的化合物等前体的实验室研究提供了关于其生物降解性、脱氟潜力和新型降解中间体的见解 (刘和阿文达尼奥,2013).

化学合成和晶体工程

十四氟庚烷及其衍生物也已在有机电子学领域进行了研究。例如,苝及其衍生物以其发光特性和高电荷载流子迁移率而闻名,它们是使用全氟化合物合成的,以改善电子特性。这突出了全氟化合物在有机电子材料开发中的作用 (道格拉斯、克拉普汉姆和墨菲,2020).

氟化替代品的健康风险

由于担心长链全氟化合物的持久性和毒性,向短链氟化替代品的转变导致了对其毒性的调查。研究表明,这些替代品可能具有相当甚至更显着的毒性,强调需要进一步的毒理学评估 (王等人,2019).

材料合成和应用

全氟化合物在合成和表征聚四氟乙烯 (PTFE) 等材料中至关重要,聚四氟乙烯以其化学惰性、疏水性、优异的热稳定性和低摩擦系数而闻名。这些特性使 PTFE 及其衍生物在从涂料和润滑剂到医疗应用的广泛应用中必不可少 (普茨、克劳斯和阿梅杜里,2019).

环境和人类健康风险评估

对全氟己酸 (PFHxA)(一种相关的全氟烷基酸)的研究提供了对与这些化学物质相关的风险评估的见解。研究得出了 PFHxA 的慢性人类健康参考剂量,表明在环境浓度水平下人类健康风险较低,这有助于更广泛地了解全氟化合物的安全性和影响 (安德森等人,2019).

属性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecafluoroheptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F14/c8-1(9)3(12,13)5(16,17)7(20,21)6(18,19)4(14,15)2(10)11/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKPYLPQINQEAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610223 |

Source

|

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane | |

CAS RN |

19493-30-2 |

Source

|

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester](/img/structure/B102025.png)

![9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-](/img/structure/B102029.png)

![9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine](/img/structure/B102033.png)